molecular formula C12H15F2NO B4932414 1-(2,4-Difluorobenzyl)piperidin-3-ol

1-(2,4-Difluorobenzyl)piperidin-3-ol

Cat. No.: B4932414
M. Wt: 227.25 g/mol
InChI Key: CLFSIJUHZPXSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorobenzyl)piperidin-3-ol is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₅F₂NO and a molecular weight of 227.25 g/mol . Structurally, it features a piperidine ring substituted with a hydroxyl group at position 3 and a 2,4-difluorobenzyl moiety attached to the nitrogen atom. The 2,4-difluorobenzyl group introduces electron-withdrawing fluorine atoms at the ortho and para positions of the benzyl ring, which can enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFSIJUHZPXSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorobenzyl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)

  • Core Structure : Piperidine with a hydroxyl group at position 3.
  • Substituent : A lipophilic 4-octylphenethyl group replaces the 2,4-difluorobenzyl moiety.
  • Activity : Exhibits 15-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the extended hydrophobic chain and piperidine hydroxyl positioning .
  • Key Difference : The 4-octylphenethyl group enhances membrane permeability but may reduce specificity compared to fluorinated benzyl groups.

1-(2,4-Dichloro-benzyl)-piperidin-4-ol

  • Core Structure : Piperidine with a hydroxyl group at position 4.
  • Substituent : 2,4-Dichlorobenzyl group introduces chlorine atoms instead of fluorine.
  • Impact : Chlorine’s larger atomic radius and higher lipophilicity may alter binding interactions and metabolic pathways compared to fluorine .

Heterocyclic Core Derivatives

GS 130 (1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Core Structure : Pyrazolopyrimidine instead of piperidine.
  • Substituent : Retains the 2,4-difluorobenzyl group.
  • Activity : Designed as a Plasmodium falciparum inhibitor, highlighting the versatility of the difluorobenzyl motif in targeting diverse biological systems .

3s (1-(2,4-Difluorobenzyl)-4-fluoro-5-phenyl-1H-1,2,3-triazole)

  • Core Structure : Triazole ring synthesized via click chemistry.
  • Substituent : 2,4-Difluorobenzyl and additional fluorine/aryl groups.
  • Synthesis : Demonstrates the utility of 2,4-difluorobenzyl bromide in modular drug design .

Substituent Variations

Chloro vs. Fluoro Substituents

  • 1-(3,4-Dichloro-benzyl)-piperidin-4-ol : Dichlorination increases lipophilicity but may reduce metabolic stability compared to difluorinated analogs .

Comparative Data Table

Compound Name Core Structure Benzyl Substituent Hydroxyl Position Key Biological/Physical Property Reference
1-(2,4-Difluorobenzyl)piperidin-3-ol Piperidine 2,4-difluoro 3 High metabolic stability (inferred)
RB-019 Piperidine 4-octylphenethyl 3 SK1 inhibitor (15-fold selective)
1-(2,4-Dichloro-benzyl)-piperidin-4-ol Piperidine 2,4-dichloro 4 Increased lipophilicity
GS 130 Pyrazolopyrimidine 2,4-difluoro N/A Antimalarial candidate
3s Triazole 2,4-difluoro + 4-fluoro N/A Structural diversity via click chemistry

Research Findings and Implications

Fluorine’s Role: The 2,4-difluorobenzyl group in this compound enhances electronic modulation and metabolic resistance compared to chlorinated or non-halogenated analogs .

Hydroxyl Positioning : Piperidine-3-ol derivatives (e.g., RB-019) show higher enzymatic selectivity than 4-hydroxy analogs, suggesting stereochemical sensitivity in target binding .

Core Flexibility : Replacement of piperidine with pyrazolopyrimidine (GS 130) or triazole (3s) retains activity in divergent therapeutic contexts, underscoring the adaptability of the difluorobenzyl motif .

Synthetic Accessibility : Common synthetic routes (e.g., alkylation with 2,4-difluorobenzyl bromide) enable efficient derivatization .

Biological Activity

1-(2,4-Difluorobenzyl)piperidin-3-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a difluorobenzyl group attached to a piperidine ring with a hydroxyl group at the 3-position. Its molecular formula is C12_{12}H14_{14}F2_2N2_2O, and it has a molecular weight of approximately 227.25 g/mol. The presence of fluorine atoms enhances its lipophilicity and binding affinity to various biological targets, influencing its pharmacological properties.

Neurotransmitter Interaction

Preliminary studies indicate that this compound interacts with neurotransmitter systems, particularly through modulation of receptor activity. The difluorobenzyl moiety significantly influences the compound's binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Notably, it may exhibit analgesic and anti-inflammatory properties by interacting with pain pathways.

Analgesic and Anti-inflammatory Effects

Research has suggested that this compound may act as a potential analgesic agent. Its interaction with neurotransmitter systems may lead to reduced pain perception. In animal models, compounds structurally related to this compound have demonstrated significant anti-inflammatory activity .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureKey Differences
1-(2,4-Difluorophenyl)ethan-1-oneLacks piperidine ringDifferent reactivity and pharmacological properties
2,4-DifluorophenolContains hydroxyl groupExhibits different chemical properties due to absence of piperidine
(3S)-1-(2,3-Difluorophenyl)methylpiperidin-3-amineContains amine instead of alcoholDifferent biological activity profile

This table highlights the unique characteristics of this compound compared to other compounds in terms of structure and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives. For example:

  • A study investigating the analgesic properties of piperidine derivatives found that modifications at the benzyl position significantly influenced potency and efficacy in pain models.
  • Another research focused on the anti-inflammatory effects of similar compounds demonstrated substantial reductions in paw edema in animal models when treated with these derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.